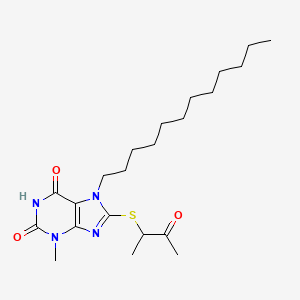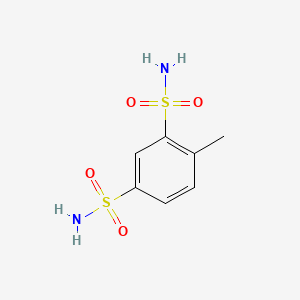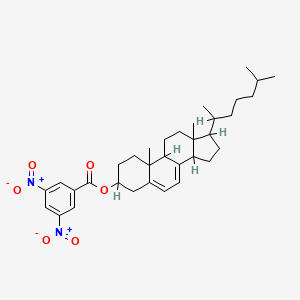
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(4-Ethoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide est un composé organique complexe qui appartient à la classe des hydrazones. Ce composé est caractérisé par la présence d'un groupe éthoxybenzylidène, d'un groupe hydrazino et d'un fragment fluorobenzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2-(2-(4-Ethoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide implique généralement la condensation de la 4-éthoxybenzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 4-fluorobenzoyle en présence d'une base telle que la triéthylamine pour donner le produit final. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane sous reflux .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température et le choix du solvant, afin de garantir un rendement et une pureté élevés. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-(2-(4-Ethoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydrazino peut être oxydé pour former les composés azo correspondants.
Réduction : Le groupe carbonyle dans le fragment benzamide peut être réduit pour former des amines.
Substitution : Le groupe éthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l'éthylate de sodium ou le tert-butylate de potassium.
Principaux produits formés
Oxydation : Formation de composés azo.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés avec différents groupes fonctionnels remplaçant le groupe éthoxy.
Applications de la recherche scientifique
N-(2-(2-(4-Ethoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou ligand pour des études de récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action de N-(2-(2-(4-Ethoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazino peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, entraînant l'inhibition de leur activité. Le fragment fluorobenzamide peut améliorer l'affinité de liaison à certains récepteurs ou enzymes, modulant ainsi leur fonction. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles .
Applications De Recherche Scientifique
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The fluorobenzamide moiety can enhance binding affinity to certain receptors or enzymes, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Ethylphényl)-2-(2-(2-méthoxybenzylidène)hydrazino)-2-oxoacétamide
- 2-(2-(4-Ethoxybenzylidène)hydrazino)-N-(4-méthoxyphényl)-2-oxoacétamide
- N-(4-Ethoxy-phényl)-2-(2-(4-((4-méthylbenzyl)oxy)benzylidène)hydrazino)-2-oxoacétamide
Unicité
N-(2-(2-(4-Ethoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide est unique en raison de la présence du fragment fluorobenzamide, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Le groupe éthoxy confère également des propriétés stériques et électroniques distinctes par rapport aux composés similaires, conduisant potentiellement à des interactions différentes avec les cibles biologiques .
Propriétés
Numéro CAS |
767335-63-7 |
|---|---|
Formule moléculaire |
C18H18FN3O3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H18FN3O3/c1-2-25-16-9-3-13(4-10-16)11-21-22-17(23)12-20-18(24)14-5-7-15(19)8-6-14/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
Clé InChI |
PWQMRGIKTKHSBL-SRZZPIQSSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)





![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)

![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)


